molecular formula C10H10ClN B11909903 2-Chloro-3,5-dimethyl-1H-indole

2-Chloro-3,5-dimethyl-1H-indole

Cat. No.: B11909903
M. Wt: 179.64 g/mol
InChI Key: BSMIQPSGYSMQIQ-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of chlorine and methyl groups to the indole structure can enhance its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-dimethyl-1H-indole typically involves the chlorination of 3,5-dimethylindole. One common method is the reaction of 3,5-dimethylindole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Biological Activity

2-Chloro-3,5-dimethyl-1H-indole is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Features and Biological Implications

The biological activity of this compound can be attributed to its unique structural characteristics. The presence of chlorine and methyl groups in its structure influences its interaction with biological targets, enhancing its potential as a therapeutic agent. The chlorine atom may contribute to increased lipophilicity and reactivity, while the methyl groups may enhance metabolic stability and affect binding affinity to target proteins.

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and related pathways, which are often overactive in cancer cells .

Case Studies and Experimental Findings

  • In Vitro Studies :
    A study reported that derivatives of this compound demonstrated potent antiproliferative activity against multiple cancer cell lines. For instance, compounds derived from this indole exhibited IC50 values ranging from 29 nM to 78 nM against various tumor cells, indicating strong anticancer potential .
  • Cytotoxicity Tests :
    Another investigation assessed the cytotoxic effects of synthesized indole derivatives against the AMJ breast cancer cell line. Results indicated that certain derivatives showed promising cytotoxicity at low concentrations, suggesting that modifications to the indole structure could enhance its anticancer properties .
  • Comparative Analysis :
    A comparative study highlighted that certain derivatives of this compound outperformed traditional anticancer agents like erlotinib in terms of potency against specific cancer types. For example, one derivative demonstrated an IC50 value lower than that of erlotinib when tested against pancreatic and breast cancer cell lines .

Antiproliferative Activity Summary

CompoundCell LineIC50 (nM)Mechanism of Action
This compound derivative AMCF-7 (breast)33EGFR inhibition
This compound derivative BPanc-1 (pancreatic)29Dual EGFR/c-MET inhibition
This compound derivative CA-549 (lung)42Induction of apoptosis via caspase activation

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

2-chloro-3,5-dimethyl-1H-indole

InChI

InChI=1S/C10H10ClN/c1-6-3-4-9-8(5-6)7(2)10(11)12-9/h3-5,12H,1-2H3

InChI Key

BSMIQPSGYSMQIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)Cl

Origin of Product

United States

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